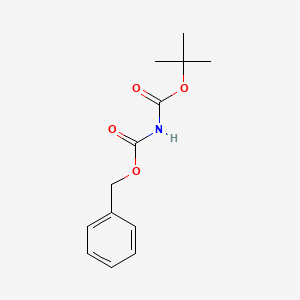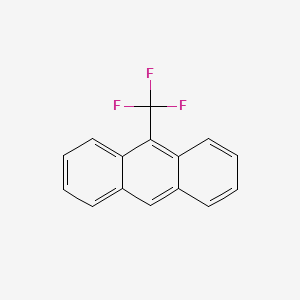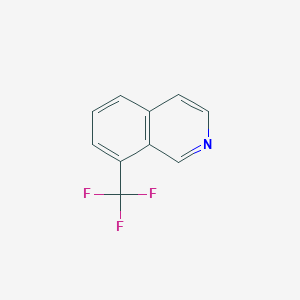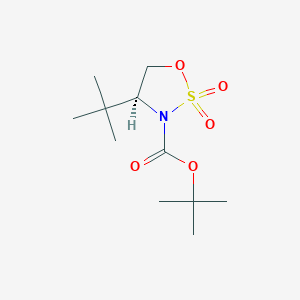
5-(Trifluoromethyl)isoquinoline
Übersicht
Beschreibung
5-(Trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative characterized by the presence of a trifluoromethyl group at the 5-position of the isoquinoline ring. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids and have significant applications in pharmaceuticals, agriculture, and materials science .
Wirkmechanismus
Target of Action
Isoquinoline derivatives have been known to exhibit various biological activities and are essential components in pharmaceuticals .
Mode of Action
The introduction of fluorine atoms or fluoroalkyl groups into a lead molecule is a widely used strategy to enhance the pharmacologically relevant properties . The trifluoromethyl group (CF3) on the isoquinoline ring may influence the compound’s interaction with its targets, potentially altering their function and resulting in unique bioactivities .
Biochemical Pathways
Isoquinoline derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group may influence these properties, potentially enhancing the compound’s bioavailability .
Result of Action
Fluorinated isoquinolines, which include 5-(trifluoromethyl)isoquinoline, are known for their unique characteristics such as biological activities and light-emitting properties .
Biochemische Analyse
Biochemical Properties
5-(Trifluoromethyl)isoquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The trifluoromethyl group enhances the compound’s ability to form stable interactions with target biomolecules, leading to significant biochemical effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound has been shown to affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function This compound has shown stability under various experimental conditions, making it suitable for long-term studiesLong-term exposure to this compound has been observed to cause changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. The trifluoromethyl group enhances the compound’s ability to be transported across cellular membranes, leading to its distribution in various cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The trifluoromethyl group plays a role in determining the compound’s localization, influencing its activity and function within cells. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)isoquinoline can be achieved through several methods:
Direct Introduction of Fluorine: This involves the direct fluorination of isoquinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization Reactions: Cyclization of precursors bearing pre-fluorinated benzene rings can also be used to introduce the trifluoromethyl group.
Simultaneous Installation:
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or iridium, can enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can be performed using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using organometallic reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Grignard reagents, organolithium compounds.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoroisoquinoline
- 6-Trifluoromethylisoquinoline
- 8-Trifluoromethylisoquinoline
Comparison: 5-(Trifluoromethyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated isoquinolines, it exhibits enhanced stability and bioactivity, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXXUPORXKYIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


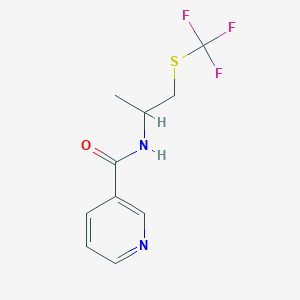
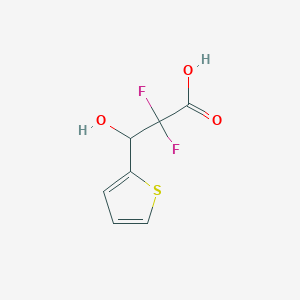
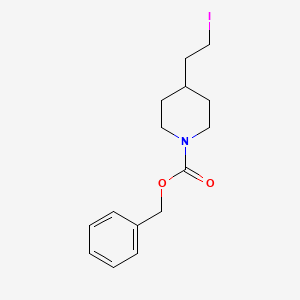
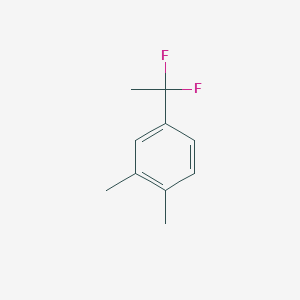

![1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3090034.png)
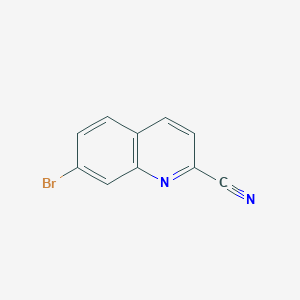
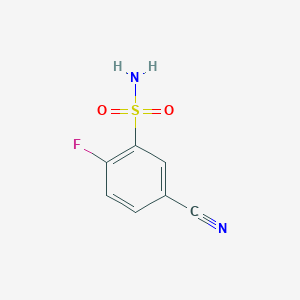
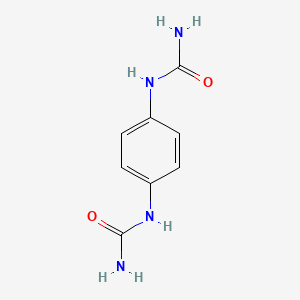
![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)
